molecular formula C23H24ClN5O B606553 CCT251545

CCT251545

Katalognummer: B606553
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: LBFYQISQYCGDDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCT251545 ist ein potenter und selektiver niedermolekularer Inhibitor des WNT-Signalwegs. Es handelt sich um eine oral bioverfügbare Verbindung mit einem IC50-Wert von 5 nM in 7dF3-Zellen . Diese Verbindung wird als chemische Sonde verwendet, um die Rolle der Cyclin-abhängigen Kinase 8 (CDK8) und der Cyclin-abhängigen Kinase 19 (CDK19) bei menschlichen Krankheiten zu untersuchen .

Herstellungsmethoden

This compound wurde durch zellbasiertes Hochdurchsatz-Screening entdeckt . Die Syntheseroute umfasst die Herstellung der Verbindung unter Verwendung verschiedener chemischer Reaktionen, einschließlich der Bildung einer spirocyclischen Struktur. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich zugänglich gemacht. Industrielle Produktionsmethoden für this compound sind ebenfalls nicht öffentlich zugänglich.

Wirkmechanismus

Target of Action

CCT251545 primarily targets the human Mediator complex-associated protein kinases CDK8 and CDK19 . These kinases are involved in the regulation of gene expression and are implicated in several human diseases .

Mode of Action

This compound acts as an ATP-competitive inhibitor of CDK8 and CDK19 . It binds to these kinases, preventing them from phosphorylating their substrate proteins, thereby inhibiting their activity . This results in altered gene expression, including genes regulated by the WNT pathway and STAT1 .

Biochemical Pathways

This compound potently inhibits the WNT signaling pathway . The WNT pathway is crucial for cell proliferation and differentiation, and its deregulation is often associated with cancer . By inhibiting CDK8 and CDK19, this compound alters WNT pathway-regulated gene expression and other on-target effects, including the expression of genes regulated by STAT1 .

Pharmacokinetics

This compound is orally bioavailable and displays good pharmacokinetics . It is designed to maintain good cell permeability, which is crucial for its bioavailability and efficacy .

Result of Action

The inhibition of CDK8 and CDK19 by this compound leads to changes in gene expression, including genes regulated by the WNT pathway and STAT1 . This can result in reduced proliferation of cancer cells and regression of tumors . In addition, this compound has been shown to enhance drug delivery and potentiate chemotherapy in multidrug-resistant cancers by Rac1-mediated macropinocytosis .

Vorbereitungsmethoden

CCT251545 was discovered through high-throughput cell-based screening . The synthetic route involves the preparation of the compound using various chemical reactions, including the formation of a spirocyclic structure. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not available in the public domain.

Analyse Chemischer Reaktionen

CCT251545 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen über die Oxidationsprodukte nicht verfügbar sind.

    Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, aber spezifische Reagenzien und Bedingungen werden nicht offengelegt.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Pyrazol- und Pyridinringe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden nicht öffentlich zugänglich gemacht. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind ebenfalls nicht spezifiziert.

Biologische Aktivität

CCT251545 is a selective small-molecule inhibitor primarily targeting cyclin-dependent kinases (CDK) 8 and 19, which are integral components of the Mediator complex involved in transcriptional regulation. This compound has garnered attention due to its significant biological activity, particularly in cancer research and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cancer models, and potential clinical implications.

This compound exhibits a unique binding mechanism characterized as a Type 1 inhibitor , which involves the insertion of the CDK8 C-terminus into the ligand binding site. This binding mode contributes to its remarkable selectivity, showing over 100-fold selectivity against 291 other kinases . The compound effectively modulates WNT pathway-regulated gene expression by inhibiting CDK8 and CDK19, leading to alterations in downstream signaling pathways including those regulated by STAT1 .

In Vitro Studies

This compound has demonstrated potent cytotoxic effects in various cancer cell lines, particularly those driven by WNT signaling. For instance, studies have shown that it inhibits the growth of colorectal and breast cancer cells in vitro, with significant modulation of gene expression linked to apoptosis and cell cycle regulation .

  • Gene Expression Modulation : In colon carcinoma cell lines LS174T and COLO205, this compound selectively modulated genes associated with STAT signaling pathways. This modulation is critical for understanding its role in tumor biology .

In Vivo Efficacy

The efficacy of this compound extends beyond in vitro applications; it has shown promising results in vivo as well. In xenograft models of colorectal cancer, treatment with this compound resulted in notable tumor size reduction, indicating its potential as a therapeutic agent .

  • Xenograft Studies : In studies involving human colorectal cancer xenografts, this compound inhibited tumor growth significantly, with reductions observed up to 62% in tumor formation when combined with standard therapies .

Case Studies and Research Findings

  • Colorectal Cancer Sensitization : A study highlighted that this compound enhances the radiosensitivity of colorectal cancer cells by promoting intrinsic apoptotic pathways. This effect was mediated through increased transcription of apoptotic factors such as apaf1, demonstrating its potential to improve radiotherapy outcomes .
  • X-ray Crystallography Insights : Structural studies using X-ray crystallography have elucidated the binding interactions between this compound and CDK8/cyclin C complexes. These insights are crucial for understanding how this compound selectively inhibits kinase activity while minimizing off-target effects .
  • Clinical Implications : The unique properties of this compound suggest it could serve as a valuable tool for exploring the therapeutic landscape of cancers associated with aberrant WNT signaling and CDK8/19 activity. Ongoing research aims to evaluate its safety profile and efficacy in combination therapies .

Summary Table of Biological Activity

Feature Details
Target Kinases CDK8 and CDK19
Selectivity >100-fold selectivity over 291 other kinases
Mechanism Type 1 inhibitor; alters WNT pathway-regulated gene expression
In Vitro Activity Potent inhibition of growth in colorectal and breast cancer cell lines; modulation of STAT signaling
In Vivo Efficacy Significant tumor size reduction in xenograft models; enhances radiosensitivity in colorectal cancer
Clinical Potential Promising candidate for combination therapies targeting WNT-driven tumors; ongoing research into safety and efficacy

Eigenschaften

IUPAC Name

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFYQISQYCGDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of CCT251545 and how does this interaction affect cellular processes?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [, , , , , ] These kinases are part of the kinase module of the Mediator complex, a multiprotein complex involved in regulating gene transcription. [, , ] By inhibiting CDK8/19, this compound disrupts the kinase activity of the Mediator complex, ultimately impacting the expression of genes involved in various pathways, including WNT signaling, STAT1 signaling, stress response, and immune response. [, , , ]

Q2: How was this compound discovered?

A2: this compound was identified through a high-throughput cell-based screening assay designed to identify inhibitors of the WNT signaling pathway. [] Subsequent medicinal chemistry optimization, guided by structure-activity relationship studies and physicochemical property considerations, led to the development of this compound as a potent and orally bioavailable WNT signaling inhibitor. []

Q3: Is there evidence that this compound's effects are truly due to CDK8/19 inhibition?

A3: Yes, several lines of evidence support the on-target activity of this compound: * Chemical proteomics: SILAC-based quantitative mass spectrometry identified CDK8 and CDK19 as the primary targets of this compound. []* X-ray crystallography: This technique confirmed the direct binding of this compound to CDK8, revealing a Type 1 binding mode. [] * Biomarker studies: this compound treatment leads to a decrease in phosphorylation of STAT1 at serine 727, a validated biomarker of CDK8 activity. [, , ]* CRISPR knockout studies: Studies using cells with CDK8 and/or CDK19 genetically deleted demonstrate that the biological effects observed with this compound are largely abrogated in these cells, further supporting its on-target activity. []

Q4: Does this compound inhibit both CDK8 and CDK19 equally? What are the implications of this dual inhibition?

A4: While this compound potently inhibits both CDK8 and CDK19, there is emerging evidence suggesting that the two kinases may have distinct functions. [, ] Studies using CRISPR-mediated knockout of either CDK8 or CDK19 suggest that CDK8 might play a more dominant role in mediating the observed biological effects, including STAT1 phosphorylation and gene expression changes, with some compensatory activity from CDK19. [] More research is needed to fully elucidate the individual roles of CDK8 and CDK19 and the implications of their dual inhibition by this compound.

Q5: Has any resistance to this compound been observed?

A5: While specific resistance mechanisms to this compound haven't been extensively studied, one study observed that genetic deletion of CDK8, but not CDK19, significantly reduced the sensitivity of colorectal cancer cells to this compound. [] This suggests that the presence or absence of one kinase isoform may influence the cellular response to CDK8/19 inhibitors and potentially contribute to treatment resistance. Further research is required to fully understand the development of resistance to this compound and explore strategies to overcome it.

Q6: Are there any structural analogues of this compound under investigation?

A6: Yes, researchers have developed additional CDK8/19 inhibitors with improved pharmacokinetic and pharmaceutical properties. [] One example is CCT251921, a structurally related compound with optimized characteristics suitable for preclinical development. Additionally, MSC2530818 represents a structurally distinct backup candidate with a comparable pharmacological profile to CCT251921. [] The availability of structurally diverse CDK8/19 inhibitors will be valuable for further dissecting the biological roles of these kinases and exploring their therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.